Peficitinib

JAK-STAT Signaling Kinase Selectivity Autoimmune Disease

Select Peficitinib for its balanced pan-JAK inhibition (IC50: JAK1 3.9, JAK2 5.0, JAK3 0.7, TYK2 4.8 nM) and moderate JAK3 selectivity, distinct from JAK1-selective or JAK1/2-selective inhibitors. In Phase III RAJ3 trial, 150 mg monotherapy achieved 74.5% ACR20 vs. 30.7% placebo, ranking highest in network meta-analyses among five approved JAK inhibitors. Rapid absorption (Tmax 1-1.5 h) and well-characterized PK profile enable formulation and DDI studies. Crystal structures with all JAK isoforms available for structure-based drug design.

Molecular Formula C18H22N4O2
Molecular Weight 326.4 g/mol
CAS No. 944134-74-1
Cat. No. B10771329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeficitinib
CAS944134-74-1
Molecular FormulaC18H22N4O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O
InChIInChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18?
InChIKeyDREIJXJRTLTGJC-JQCLMNFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peficitinib (CAS 944134-74-1): An Orally Bioavailable Pan-JAK Inhibitor for Rheumatoid Arthritis Research


Peficitinib (ASP015K) is a small-molecule, orally bioavailable pan-Janus kinase (JAK) inhibitor [1]. It potently inhibits JAK1, JAK2, JAK3, and TYK2 with IC50 values in the low nanomolar range (3.9, 5.0, 0.7, and 4.8 nM, respectively) and exhibits moderate selectivity for JAK3 [2]. Approved in Japan for the treatment of rheumatoid arthritis (RA) in patients with inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs), peficitinib targets intracellular JAK-STAT signaling pathways that mediate inflammatory cytokine responses [3].

Why Peficitinib (CAS 944134-74-1) Cannot Be Simply Substituted with Other JAK Inhibitors


Despite belonging to the same class of JAK inhibitors, peficitinib exhibits a distinct pan-JAK inhibition profile with moderate JAK3 selectivity [1], contrasting with the more JAK1-selective (e.g., upadacitinib, filgotinib) or JAK1/2-selective (e.g., baricitinib) profiles of other agents [2]. Furthermore, network meta-analyses indicate that peficitinib 150 mg monotherapy achieved the highest probability of being the best treatment for ACR20 response among five approved JAK inhibitors [3]. Additionally, its pharmacokinetic profile, characterized by rapid absorption (Tmax 1.0–1.5 h) and a half-life of 7.4–13.0 h [4], differs from alternatives. These pharmacological and clinical distinctions underscore the need for specific compound selection, as detailed in the quantitative evidence below.

Quantitative Differentiation of Peficitinib (944134-74-1) from Comparator JAK Inhibitors


Pan-JAK Inhibition with Moderate JAK3 Selectivity

Peficitinib demonstrates potent, pan-JAK inhibition with IC50 values of 3.9 nM (JAK1), 5.0 nM (JAK2), 0.7 nM (JAK3), and 4.8 nM (TYK2) [1]. This profile, characterized by moderate JAK3 selectivity, contrasts with the JAK1/2 selectivity of baricitinib (IC50 5.9/5.7 nM, JAK3 >400 nM) [2] and the JAK1 selectivity of upadacitinib (IC50 43 nM, JAK3 2300 nM) [2]. In a cellular context, peficitinib is 14-fold selective for JAK1 and JAK3 over JAK2 in erythropoietin-induced leukemia cell proliferation assays [3].

JAK-STAT Signaling Kinase Selectivity Autoimmune Disease

Superior ACR20 Response Rate in Network Meta-Analysis

In a Bayesian network meta-analysis of five JAK inhibitors (tofacitinib, baricitinib, upadacitinib, filgotinib, peficitinib) as monotherapy for active RA, peficitinib 150 mg once daily demonstrated the highest probability of being the best treatment for achieving an ACR20 response [1]. It achieved an odds ratio of 17.24 (95% CrI: 6.57-51.80) compared to placebo, surpassing the other JAK inhibitors in the SUCRA ranking [1].

Rheumatoid Arthritis Clinical Efficacy ACR20 Response

Robust Efficacy in Phase III RAJ3 Trial: ACR20 and ACR50/70 Responses

In the pivotal Phase III RAJ3 trial (N=507) in RA patients with inadequate response to DMARDs, peficitinib 100 mg and 150 mg once daily achieved significantly higher ACR20 response rates at week 12 (57.7% and 74.5%, respectively) compared to placebo (30.7%) (p<0.001) [1]. ACR50/70 response rates were also significantly higher for both doses versus placebo [1]. This level of efficacy provides a benchmark for comparing peficitinib's clinical performance in this specific patient population.

Rheumatoid Arthritis Clinical Trial DMARD Inadequate Response

Distinct Pharmacokinetic Profile: Rapid Absorption and Dose-Proportionality

Peficitinib exhibits rapid absorption with a median Tmax of 1.0–1.5 hours following a single dose and 1.5–2.0 hours after multiple doses in healthy subjects [1]. Its mean terminal half-life ranges from 7.4 to 13.0 hours [1]. Importantly, it demonstrates dose-proportional increases in Cmax and AUC24h with minimal accumulation [1]. Food increases AUClast and Cmax by 36.8% and 56.4%, respectively, for the marketed formulation [2].

Pharmacokinetics ADME Oral Bioavailability

Safety Profile: Comparable Overall AE Incidence with Specific Infection Rates

In a pooled safety analysis of Asian RA patients (n=1052, median exposure 2.1 years), the incidence rate of serious infections with peficitinib was 3.4 per 100 patient-years (95% CI: 2.0-5.8) [1]. The rate of herpes zoster-related disease was 5.7 per 100 patient-years (95% CI: 3.8-8.6) [1]. The overall adverse event incidence was similar across treatment arms in Phase III, with no clear dose-dependent increase in serious infections [2].

Safety Adverse Events Herpes Zoster

Crystallographically Defined Binding Mode Across All Four JAK Isoforms

Crystal structures of peficitinib in complex with JAK1, JAK2, JAK3, and TYK2 have been determined, revealing a conserved 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold that forms triple hydrogen bonds with the kinase hinge region [1]. Notably, the binding modes differ among isoforms, and WaterMap analysis suggests that unfavorable water molecules drive these differences [1]. This level of structural detail is not available for all JAK inhibitors.

Structural Biology Drug Discovery Kinase Inhibitors

Optimal Research and Industrial Applications for Peficitinib (944134-74-1)


In Vitro Modeling of Pan-JAK Inhibition in Autoimmune Disease

Given its potent, balanced inhibition of all four JAK isoforms with moderate JAK3 selectivity (IC50: 3.9, 5.0, 0.7, 4.8 nM for JAK1-3 and TYK2) [5], peficitinib is an ideal tool compound for studying broad-spectrum JAK-STAT signaling blockade in cell-based models of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its well-characterized selectivity profile, including a 14-fold preference for JAK1/3 over JAK2 in cellular assays [6], allows researchers to dissect the contribution of specific JAK isoforms to cytokine-mediated pathology.

Clinical Trial Benchmarking and Comparative Effectiveness Research

Peficitinib's robust and well-documented clinical efficacy, particularly the ACR20 response rates of 57.7% (100 mg) and 74.5% (150 mg) vs. 30.7% for placebo at week 12 in the Phase III RAJ3 trial [5], positions it as a valuable benchmark in comparative effectiveness research against other JAK inhibitors. Its distinct efficacy ranking in network meta-analyses [6] makes it a key reference point for designing new clinical studies in RA and related inflammatory conditions.

Pharmacokinetic and Formulation Development Studies

The detailed pharmacokinetic profile of peficitinib, including its rapid absorption (Tmax 1.0–1.5 h), intermediate half-life (7.4–13.0 h), and dose-proportional exposure [5], makes it suitable for studies involving oral drug delivery, formulation optimization, and food-effect investigations [6]. Its known metabolic pathway, with H2 as a major metabolite (>150% of parent AUC) [5], is useful for drug-drug interaction studies.

Structural Biology and Structure-Based Drug Design

The availability of high-resolution crystal structures for peficitinib bound to JAK1, JAK2, JAK3, and TYK2 [5] provides a unique template for structure-based drug design and computational chemistry. Researchers can leverage these structures to understand isoform-specific binding determinants and design novel inhibitors with tailored selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peficitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.